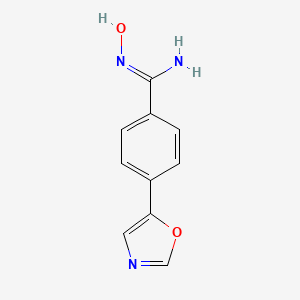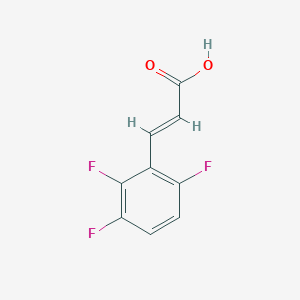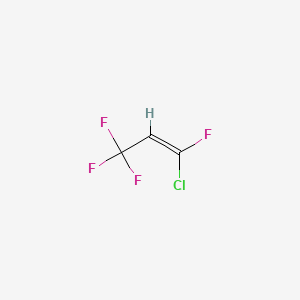
(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride
説明
The compound "(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl groups and acrylate structures. These compounds are of interest due to their potential biological activity and their utility in organic synthesis, particularly in the formation of bioactive heterocycles and pharmaceuticals like fluvastatin, an anti-cholesterol drug .
Synthesis Analysis
The synthesis of related compounds involves the reaction of different aromatic aldehydes with acetonitriles or amino acrylates in the presence of a base or a catalyst. For instance, the synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was achieved by reacting 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile in a basic aqueous solution, followed by recrystallization from methanol . Similarly, "(Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate" was prepared by reacting ethyl (Z)-3-amino-2-cyano-3-(4-fluorophenyl)acrylate with 4-chlorobenzoyl chloride .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by X-ray crystallography, revealing details such as dihedral angles and crystal packing. For example, the dihedral angle between the indole mean plane and the 4-F-phenyl ring in the synthesized acrylaldehyde was 111.5(3)° . The dihedral angle between the chlorobenzene and fluorobenzene rings in the synthesized acrylate was 66.18(19)° . These structural details are crucial for understanding the molecular conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
The compounds discussed in the papers are capable of engaging in various noncovalent interactions, which are essential for their reactivity and self-assembly into supramolecular structures. For instance, the supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate is governed by hydrogen bonds and π-π stacking interactions . These interactions are not only important for the stability of the crystal structure but also for the reactivity of the compounds in further chemical transformations.
Physical and Chemical Properties Analysis
The physical properties such as melting points are reported for some compounds, providing insight into their stability. The melting point of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile is 102°C . The chemical properties, including the potential for various organic transformations, are inferred from the molecular structure and the presence of reactive functional groups such as nitriles and acrylates. The presence of fluorine atoms in these compounds is particularly noteworthy due to the unique properties that fluorine imparts, such as increased stability and lipophilicity, which are desirable in medicinal chemistry .
科学的研究の応用
Polymeric Materials for Antimicrobial Activity
One significant application of derivatives similar to "(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride" is in the synthesis of polymeric drugs for antimicrobial studies. For instance, compounds synthesized using acryloyl chloride derivatives have been studied for their antimicrobial activities against various microorganisms like Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. The synthesized polymers demonstrated significant antimicrobial properties, suggesting their potential use in developing antimicrobial coatings or materials (Arun, Reddy, & Rajkumar, 2003).
Antimicrobial Surface Coatings
Research has also been conducted on modifying surfaces to impart them with antimicrobial properties. For example, surfaces have been functionalized to kill bacteria on contact by attaching polymeric materials synthesized using acryloyl chloride derivatives. This application is crucial for creating antibacterial surfaces in healthcare settings to reduce the spread of infections (Tiller, Liao, Lewis, & Klibanov, 2001).
Photovoltaic Applications
Acryloyl chloride derivatives have been used in the synthesis of conjugated polymers containing terpyridine-ruthenium complexes for photovoltaic applications. These polymers have shown potential in energy transfer processes, which is essential for the development of efficient solar cells. The synthesis and characterization of these materials highlight their application in creating more sustainable and efficient energy sources (Duprez, Biancardo, Spanggaard, & Krebs, 2005).
Sensor Applications
Another notable application is in the synthesis of polymers with aggregation-induced emission (AIE) characteristics for the detection of nitro compounds. Acryloyl chloride derivatives are used to prepare acrylate monomers, which are then polymerized to obtain AIE-active polymers. These polymers can form stable nanoparticles and exhibit significant fluorescence quenching in the presence of nitro compounds, indicating their potential use as sensors for detecting explosives or pollutants (Zhou et al., 2014).
Safe Synthesis Procedures
In addition to these applications, research has focused on developing safe, selective, and high-yielding synthesis methods for acryloyl chloride and its derivatives. Continuous-flow systems have been explored to produce acryloyl chloride safely and efficiently, highlighting the importance of developing sustainable and safe chemical synthesis processes (Movsisyan, Heugebaert, Dams, & Stevens, 2016).
Safety And Hazards
特性
IUPAC Name |
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClFO/c10-7-5-6(1-3-8(7)12)2-4-9(11)13/h1-5H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFINYPSPUVAVCC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420700 | |
| Record name | (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride | |
CAS RN |
676348-50-8 | |
| Record name | (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676348-50-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)


